alpha-Cyano-4-hydroxycinnamic acid dieth
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Overview
Description
Alpha-Cyano-4-hydroxycinnamic acid dieth is a derivative of cinnamic acid, belonging to the phenylpropanoid family. It is known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where it aids in the analysis of peptides and nucleotides . This compound is also recognized for its inhibitory effects on monocarboxylate transporters, including lactate and pyruvate transport .
Preparation Methods
Alpha-Cyano-4-hydroxycinnamic acid dieth can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxycinnamic acid with cyanogen bromide in the presence of a base, such as sodium hydroxide, to introduce the cyano group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alpha-Cyano-4-hydroxycinnamic acid dieth undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha-Cyano-4-hydroxycinnamic acid dieth has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Cyano-4-hydroxycinnamic acid dieth involves its inhibitory effects on monocarboxylate transporters, such as lactate and pyruvate transporters . By blocking these transporters, it can modulate metabolic processes and reduce the transport of lactate and pyruvate across cell membranes. This inhibition can lead to decreased cellular metabolism and reduced inflammation .
Comparison with Similar Compounds
Alpha-Cyano-4-hydroxycinnamic acid dieth is unique compared to other cinnamic acid derivatives due to its cyano group, which imparts distinct chemical and biological properties. Similar compounds include:
Ferulic acid: Known for its antioxidant properties.
Caffeic acid: Exhibits anti-inflammatory and antioxidant activities.
p-Coumaric acid: Has antimicrobial and antioxidant properties.
Sinapic acid: Known for its neuroprotective effects. These compounds share a common cinnamic acid backbone but differ in their substituents, leading to varied biological activities and applications.
Biological Activity
Alpha-cyano-4-hydroxycinnamic acid diethyl ester (CHC) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article synthesizes various research findings regarding the biological activity of CHC, focusing on its mechanisms of action, effects on different biological systems, and potential clinical implications.
Overview of Alpha-Cyano-4-Hydroxycinnamic Acid
Alpha-cyano-4-hydroxycinnamic acid (CHC) is primarily recognized as a potent non-competitive inhibitor of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are crucial for the movement of lactate and pyruvate across cellular membranes, impacting metabolic processes such as glycolysis and oxidative phosphorylation.
CHC's inhibition of MCTs leads to significant alterations in metabolic pathways:
- Inhibition of Pyruvate Transport : CHC inhibits mitochondrial pyruvate transport with a Ki value of approximately 6.3 μM, significantly affecting pyruvate oxidation in various tissues, including rat heart and kidney mitochondria .
- Impact on Glucose Metabolism : By blocking pyruvate entry into mitochondria, CHC impairs glucose oxidation, which has been shown to stimulate feeding behavior in animal models . This suggests a potential role in appetite regulation through metabolic modulation.
In Vitro Studies
In vitro studies have demonstrated several biological activities associated with CHC:
- Cell Proliferation : CHC has been shown to inhibit cell proliferation in sensitive glioma cell lines such as U251. The cytotoxic effects are linked to decreased glucose consumption and lactate production .
- Metabolic Shifts : In studies involving rat tissues, CHC altered gluconeogenesis and fatty acid synthesis from glucose and fructose, indicating its role in shifting metabolic emphasis within cells .
In Vivo Studies
Animal studies have provided insights into the physiological effects of CHC:
- Feeding Response : In rats, intraperitoneal injection of CHC stimulated feeding without affecting blood glucose levels. This response was mediated through central nervous system pathways involving adrenergic receptors .
- Neural Tube Defects : A derivative of CHC demonstrated protective effects against hyperglycemia-induced neural tube defects in chick embryos, highlighting its potential as a therapeutic agent for diabetic complications .
Case Studies and Research Findings
The following table summarizes key findings from various studies on the biological activity of alpha-cyano-4-hydroxycinnamic acid:
Properties
CAS No. |
355011-52-8 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;N-ethylethanamine |
InChI |
InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-3-5-4-2/h1-5,12H,(H,13,14);5H,3-4H2,1-2H3/b8-5+; |
InChI Key |
SHCCRJCGLMIMLV-HAAWTFQLSA-N |
Isomeric SMILES |
CCNCC.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O |
Canonical SMILES |
CCNCC.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Origin of Product |
United States |
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